molecular formula C9H10N2O3 B14299063 Benzamide, 2-(acetylamino)-N-hydroxy- CAS No. 119721-54-9

Benzamide, 2-(acetylamino)-N-hydroxy-

Cat. No.: B14299063
CAS No.: 119721-54-9
M. Wt: 194.19 g/mol
InChI Key: HRJYGTNYWSUPAW-UHFFFAOYSA-N
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Description

Benzamide, 2-(acetylamino)-N-hydroxy-, is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzene ring attached to an amide group. Benzamide, 2-(acetylamino)-N-hydroxy- is particularly notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-(acetylamino)-N-hydroxy- typically involves the reaction of benzamide with acetyl chloride and hydroxylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

  • Benzamide reacts with acetyl chloride in the presence of a base to form 2-(acetylamino)benzamide.
  • The 2-(acetylamino)benzamide is then treated with hydroxylamine to yield benzamide, 2-(acetylamino)-N-hydroxy-.

Industrial Production Methods

Industrial production of benzamide, 2-(acetylamino)-N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(acetylamino)-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitroso derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 2-(acetylamino)-N-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, 2-(acetylamino)-N-hydroxy- involves its interaction with specific molecular targets. As an HDAC inhibitor, the compound binds to the active site of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression and inhibition of cancer cell growth .

Comparison with Similar Compounds

Benzamide, 2-(acetylamino)-N-hydroxy- can be compared with other similar compounds, such as:

The uniqueness of benzamide, 2-(acetylamino)-N-hydroxy- lies in its specific inhibitory activity against HDAC enzymes, making it a valuable compound in cancer research and therapy.

Properties

CAS No.

119721-54-9

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-acetamido-N-hydroxybenzamide

InChI

InChI=1S/C9H10N2O3/c1-6(12)10-8-5-3-2-4-7(8)9(13)11-14/h2-5,14H,1H3,(H,10,12)(H,11,13)

InChI Key

HRJYGTNYWSUPAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NO

Origin of Product

United States

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